BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Profile: 4-Methoxy-3-
(phenoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-Methoxy-3-
Compound Name:
(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

Advanced Scaffold for Medicinal Chemistry & Lead
Optimization

CAS Number: 438531-11-4 Formula:

Molecular Weight: 242.27 g/mol IUPAC Name: 4-methoxy-3-
(phenoxymethyl)benzaldehyde[1]

Executive Summary

This technical guide profiles 4-Methoxy-3-(phenoxymethyl)benzaldehyde, a specialized
aromatic intermediate utilized in the synthesis of bioactive small molecules. Characterized by a
robust p-anisaldehyde core functionalized with a 3-phenoxymethyl side chain, this scaffold
offers a strategic balance of electronic richness and hydrophobic reach.

For drug development professionals, this compound serves as a critical "left-hand” building
block. It enables the introduction of a bulky, lipophilic phenoxymethyl moiety adjacent to a
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methoxy donor, a structural motif often employed to occupy hydrophobic pockets in kinase
inhibitors, GPCR ligands, and antiviral agents (e.g., stilbene derivatives).

Chemical Identity & Physicochemical Properties[1][2][3]

[4][5][6]

Property Value Source/Validation
CAS Number 438531-11-4 PubChem CID 590880
MDL Number MFCD02055782 Chemical Inventories

) ) ) Analog comparison
Appearance White to off-white solid )

(Anisaldehydes)

Predicted LogP 2.8 XLogP3
H-Bond Acceptors 3 Lipinski Compliance
H-Bond Donors 0 Lipinski Compliance
Rotatable Bonds 5 Conformational Flexibility

Structural Insight: The molecule features three distinct reactive/interaction zones:

o Aldehyde (C1): A versatile electrophilic handle for reductive aminations, condensations, or
oxidations.

o Methoxy Group (C4): Provides electron density to the ring and acts as a hydrogen bond
acceptor.

o Phenoxymethyl Ether (C3): A flexible lipophilic arm capable of

-stacking interactions within protein binding sites.

Synthesis Strategy & Protocol

Expertise & Experience Note: While direct sourcing is possible, in-house synthesis is often
required for derivative generation (e.g., varying the phenol ring). The most robust route relies
on the nucleophilic displacement of a benzyl chloride precursor.
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Core Synthesis Pathway (Williamson Ether Synthesis)

The synthesis utilizes 3-(chloromethyl)-4-methoxybenzaldehyde as the key electrophile. This
precursor is preferred over the corresponding alcohol (Mitsunobu conditions) due to higher
atom economy and scalability.

Step-by-Step Protocol:
e Precursor Preparation (Chloromethylation):

o Reagents: p-Anisaldehyde, Paraformaldehyde, Concentrated HCI (or

).

o Conditions: 60-90°C, 4—6 hours.

o Mechanism:[2] Electrophilic aromatic substitution (Blanc chloromethylation) occurs ortho
to the methoxy group.

o Critical Control: Temperature control is vital to prevent polymerization of the aldehyde or
bis-chloromethylation.

e Coupling (Etherification):

o

Reagents: 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq), Phenol (1.1 eq),

(2.0 eq), Kl (catalytic).

[¢]

Solvent: DMF or Acetone (anhydrous).

[¢]

Conditions: Reflux (Acetone) or 60-80°C (DMF) for 4-12 hours.

o

Workup: Quench with water, extract with ethyl acetate.[3] The product often precipitates or
crystallizes upon cooling/trituration.

Diagram 1: Synthesis Workflow

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://journals.co.za/doi/pdf/10.10520/AJA03794350_785
https://patents.google.com/patent/CN1331856C/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(Chloromethyl)-
4-methoxybenzaldehyde
(Electrophile)

4-Methoxy-3-(phenoxymethyl)
benzaldehyde
(Target Scaffold)

p-Anisaldehyde | Step 1: Chloromethylation

. ~ | Step 2: Etherification
(Starting Material) = (HCHO, HCl, ZnCI2) =

1 (Phenol, K2CO3, DMF)

Click to download full resolution via product page

Caption: Two-step synthesis via Blanc chloromethylation followed by base-mediated
phenolysis.

Reactivity & Applications in Drug Design

This scaffold is not merely an endpoint but a "divergent node" in medicinal chemistry
campaigns.

A. Stilbene & Styrene Synthesis (Antiviral/Antitumor)

The aldehyde functionality is primed for Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
o Application: Synthesis of polyhydroxystilbene analogs.[3]

o Relevance: Derivatives have shown efficacy in inhibiting viral replication (e.g., SARS-CoV
models) by disrupting viral protein synthesis or host-pathogen interactions.

e Protocol Insight: Use NaH/THF for HWE reactions to ensure

-selectivity in the resulting double bond.

B. Reductive Amination (Kinase Inhibitors)

The aldehyde reacts with primary or secondary amines to form benzylamines.

» Target: Installing the 3-phenoxymethyl-4-methoxybenzyl motif onto an aminopyrimidine or
quinazoline core.

e Mechanism: The phenoxymethyl group acts as a "gatekeeper" residue mimic or occupies the
solvent-exposed region of the ATP binding pocket.

C. Heterocycle Formation
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Condensation with diamines or active methylene compounds yields benzimidazoles,

quinolines, or cinnamic acid derivatives.

Diagram 2: Reactivity Tree

4-Methoxy-3-(phenoxymethyl)
benzaldehyde

Wittig / HWE Reaction
(Phosphonates/Ylides)

Reductive Amination
(R-NH2, NaBH(OAC)3)

Oxidation
(NaClO2 / H202)

:

:

'
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Benzoic Acid Derivs.
(Peptidomimetics)
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Caption: Primary synthetic divergences transforming the aldehyde handle into bioactive

pharmacophores.

Handling, Stability & Safety

» Storage: Store at 2—8°C under inert atmosphere (

or

). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

» Stability: The benzyl ether linkage is generally stable to basic and mild acidic conditions but

may be cleaved by strong Lewis acids (

) or hydrogenolysis (

)

o Warning: If deprotecting the methoxy group (to phenol) using
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, monitor carefully as the benzyl ether may also cleave.

o Safety: Treat as a potential irritant. Use standard PPE. The precursor (chloromethyl
derivative) is a potent alkylating agent and lachrymator; handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b410892/docs#technical-profile-4-methoxy-3-
phenoxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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